![molecular formula C7H5N3O2 B567131 [1,2,4]Triazolo[4,3-A]pyridine-7-carboxylic acid CAS No. 1234616-66-0](/img/structure/B567131.png)
[1,2,4]Triazolo[4,3-A]pyridine-7-carboxylic acid
Overview
Description
[1,2,4]Triazolo[4,3-A]pyridine-7-carboxylic acid is a heterocyclic compound that features a fused triazole and pyridine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of nitrogen atoms in the ring structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[4,3-A]pyridine-7-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of 2-hydrazinopyridines with α-keto acids under oxidative conditions. This method is catalyzed by potassium iodide and typically conducted in an ethanol solvent . Another method involves the use of dicationic molten salts as catalysts, which offers an environmentally friendly and efficient synthesis route .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and green solvents like ethanol can enhance the efficiency and sustainability of the production process. Additionally, the recovery and reuse of catalysts, such as dicationic molten salts, are crucial for minimizing waste and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-A]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolo[4,3-A]pyridine derivatives.
Scientific Research Applications
Anticancer Activity
Several studies have highlighted the potential of [1,2,4]triazolo[4,3-a]pyridine derivatives as anticancer agents. These compounds exhibit significant antiproliferative effects against various cancer cell lines.
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Case Study: c-Met Kinase Inhibitors
A study synthesized a series of [1,2,4]triazolo[4,3-a]pyrazine derivatives that were evaluated for their anticancer properties. The most promising compound demonstrated excellent antiproliferative activities against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM respectively. Additionally, it showed potent inhibition of c-Met kinase (IC50 = 48 nM) . - Table 1: Antiproliferative Activity of Selected Compounds
Compound | Cell Line | IC50 (μM) |
---|---|---|
22i | A549 | 0.83 |
22i | MCF-7 | 0.15 |
22i | HeLa | 2.85 |
17l | A549 | 0.98 |
17l | MCF-7 | 1.05 |
17l | HeLa | 1.28 |
Antimicrobial Properties
The antimicrobial activity of [1,2,4]triazolo[4,3-a]pyridine derivatives has also been investigated.
- Case Study: Synthesis and Evaluation
A series of acetamides derived from [1,2,4]triazolo[4,3-a]pyridine were synthesized and tested for antimicrobial activity. The results indicated that certain derivatives exhibited significant antibacterial effects against various strains of bacteria and fungi .
Neurological Applications
The compound has shown promise in neurological studies as well.
- Case Study: Positive Allosteric Modulators
Research indicated that certain derivatives of [1,2,4]triazolo[4,3-a]pyridine function as positive allosteric modulators of metabotropic glutamate receptors (MGLUR2). This suggests potential applications in treating neurological disorders such as anxiety and depression .
Synthesis and Structural Properties
Understanding the synthesis and structural properties of these compounds is crucial for further development.
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[4,3-A]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, as an IDO1 inhibitor, it binds to the active site of the enzyme, preventing the conversion of tryptophan to kynurenine. This inhibition boosts the immune response against cancer cells by reducing the immunosuppressive effects of kynurenine . Additionally, its interaction with other enzymes and receptors can lead to various biological effects, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-A]pyrazine: Shares a similar triazole-pyridine fused ring system and exhibits comparable biological activities.
[1,2,4]Triazolo[1,5-A]pyrimidine: Another heterocyclic compound with a fused triazole ring, known for its anticancer and antimicrobial properties.
[1,2,3]Triazole: Although structurally different, it is another triazole derivative with significant pharmacological potential.
Uniqueness
[1,2,4]Triazolo[4,3-A]pyridine-7-carboxylic acid is unique due to its specific ring fusion and the position of nitrogen atoms, which confer distinct chemical reactivity and biological activity. Its ability to inhibit IDO1 and other enzymes makes it a valuable scaffold for drug development, particularly in cancer immunotherapy .
Biological Activity
The compound [1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound is a heterocyclic compound characterized by a triazole ring fused to a pyridine structure. This unique arrangement contributes to its biological activity through various mechanisms involving receptor interactions and enzyme inhibition.
Anticancer Activity
Recent studies have shown that derivatives of [1,2,4]triazolo[4,3-a]pyridine exhibit potent anticancer properties. For instance:
- Compound 22i demonstrated significant anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 0.83 ± 0.07 µM, 0.15 ± 0.08 µM, and 2.85 ± 0.74 µM respectively .
- Compound 17l showed excellent antiproliferative effects with IC50 values of 0.98 ± 0.08 µM (A549), 1.05 ± 0.17 µM (MCF-7), and 1.28 ± 0.25 µM (HeLa), alongside potent inhibition of c-Met kinase (IC50 = 26 nM) and VEGFR-2 (IC50 = 2.6 µM) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- It has been recognized as an effective agent against various bacterial strains, showing significant antibacterial activity comparable to established antibiotics .
- In vitro studies indicated that certain derivatives can inhibit biofilm formation in Pseudomonas aeruginosa, suggesting potential applications in treating infections associated with biofilms .
Other Pharmacological Effects
In addition to its anticancer and antimicrobial activities, [1,2,4]triazolo[4,3-a]pyridine derivatives have been identified as:
- Anti-inflammatory agents : Exhibiting properties that reduce inflammation through inhibition of pro-inflammatory cytokines.
- Antioxidants : Capable of scavenging free radicals and reducing oxidative stress in cellular systems.
- CNS-active compounds : Some derivatives have shown promise as potential treatments for psychiatric disorders by targeting glutamate receptors .
The biological activities of [1,2,4]triazolo[4,3-a]pyridine derivatives can be attributed to several mechanisms:
- Receptor-Ligand Interactions : These compounds act as ligands for various receptors including adenosine receptors and histone demethylases, influencing cellular signaling pathways critical for cancer progression and inflammation.
- Enzyme Inhibition : They inhibit key enzymes such as c-Met kinase and VEGFR-2 involved in tumor growth and angiogenesis.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis through pathways involving caspases and other apoptotic markers .
Case Studies
Several case studies illustrate the efficacy of [1,2,4]triazolo[4,3-a]pyridine derivatives:
- In Vivo Studies : Animal models treated with specific derivatives exhibited reduced tumor sizes compared to control groups, validating their anticancer potential.
- Combination Therapy : Research indicates enhanced efficacy when used in conjunction with traditional chemotherapeutics, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant cancer types.
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-1-2-10-4-8-9-6(10)3-5/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHKSYJWFMYPID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725565 | |
Record name | [1,2,4]Triazolo[4,3-a]pyridine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-66-0 | |
Record name | [1,2,4]Triazolo[4,3-a]pyridine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,2,4]Triazolo[4,3-a]pyridine-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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